3-Bromo-5-chloro-4-methylpyridin-2-ol basic properties
3-Bromo-5-chloro-4-methylpyridin-2-ol basic properties
An In-depth Technical Guide to the Basic Properties of 3-Bromo-5-chloro-4-methylpyridin-2-ol
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS No. 1199773-45-9), a halogenated pyridine derivative of significant interest to the chemical and pharmaceutical research communities. As a substituted 2-pyridone, this compound presents a unique combination of functional groups that make it a versatile synthetic intermediate for drug discovery and materials science. This document consolidates available data on its physicochemical properties, proposes a detailed synthetic protocol based on established chemical principles, explores its chemical reactivity and tautomeric nature, and discusses its potential applications as a scaffold in medicinal chemistry. All discussions are grounded in authoritative chemical logic to provide researchers, scientists, and drug development professionals with a reliable and practical resource.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring with multiple substituents allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. Halogen atoms, in particular, serve as crucial handles for modern synthetic chemistry, most notably in metal-catalyzed cross-coupling reactions that are foundational to the construction of complex molecular architectures.
3-Bromo-5-chloro-4-methylpyridin-2-ol emerges as a compound of interest precisely because of this strategic substitution pattern. The presence of distinct halogen atoms (bromine and chlorine) at positions 3 and 5, a methyl group at position 4, and a hydroxyl group at position 2 (existing in tautomeric equilibrium with its keto form, 2-pyridone) creates a rich platform for selective chemical modification. This guide aims to elucidate the core basic properties of this molecule to empower its effective utilization in research and development.
Physicochemical and Structural Properties
Precise experimental data for 3-Bromo-5-chloro-4-methylpyridin-2-ol is not widely published. However, its fundamental properties can be reliably predicted using computational models and inferred from data on analogous structures. These properties are essential for planning reactions, purification, and formulation.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-Bromo-5-chloro-4-methylpyridin-2-ol | - |
| Synonyms | 3-Bromo-5-chloro-2-hydroxy-4-picoline; 3-bromo-5-chloro-4-methyl-1H-pyridin-2-one | [1] |
| CAS Number | 1199773-45-9 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Predicted Boiling Point | 274.3 ± 40.0 °C | [2] |
| Predicted Density | 1.77 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 8.51 ± 0.10 | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |
Structural Elucidation and Tautomerism
A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. For 3-Bromo-5-chloro-4-methylpyridin-2-ol, this equilibrium is heavily influenced by the solvent and solid-state packing forces, but the pyridone form is generally favored due to its amide-like stability.
Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-4-methylpyridin-2-ol.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on established chemical principles. [3]Researchers must conduct their own risk assessment and optimization.
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Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-3-bromo-5-chloro-4-methylpyridine (1.0 eq). Dissolve it in a 50% aqueous solution of sulfuric acid (H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath.
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Causality: The strong acidic medium is required to protonate the pyridine nitrogen and stabilize the resulting diazonium salt. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate.
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Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature does not exceed 5 °C.
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Causality: NaNO₂ in acid generates nitrous acid (HONO) in situ, which is the active agent for converting the primary amine to a diazonium salt. A slight excess of NaNO₂ ensures complete conversion.
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Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous nitrogen gas evolution will be observed. Maintain this temperature until gas evolution ceases.
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Causality: Heating the solution provides the activation energy for the nucleophilic substitution of the diazonium group (-N₂⁺) by water, which is the solvent and nucleophile. The diazonium group is an excellent leaving group, evolving as harmless dinitrogen gas.
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Workup and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
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Causality: Neutralization is necessary to deprotonate the product and allow its extraction into an organic solvent. Multiple extractions ensure efficient recovery of the product from the aqueous phase.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and assess purity.
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Chemical Reactivity and Synthetic Potential
The true value of 3-Bromo-5-chloro-4-methylpyridin-2-ol for a drug development professional lies in its predictable and versatile reactivity, which allows for its elaboration into more complex target molecules.
Orthogonal Reactivity of Halogen Atoms
The key to this molecule's utility is the differential reactivity of the bromine and chlorine atoms in metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)). This allows for selective functionalization.
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Suzuki-Miyaura Coupling: Reacting the C-Br bond with a boronic acid or ester.
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Buchwald-Hartwig Amination: Forming a C-N bond at the C-Br position.
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Sonogashira Coupling: Creating a C-C triple bond at the C-Br position.
This selectivity enables a two-step, site-specific diversification. First, a reaction is performed under conditions mild enough to activate only the C-Br bond. Subsequently, more forcing conditions can be used to react the C-Cl bond.
Caption: Key reactivity sites for synthetic diversification.
Reactivity of the Pyridone System
The N-H of the pyridone tautomer is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be alkylated or arylated, providing another avenue for adding diversity to the molecular scaffold. The choice of O- vs. N-alkylation can often be controlled by the reaction conditions (solvent, counter-ion, and electrophile).
Applications in Drug Discovery and Development
Halogenated heterocycles are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. [4][5]3-Bromo-5-chloro-4-methylpyridin-2-ol is a prime example of an intermediate designed for combinatorial chemistry and lead optimization campaigns.
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Scaffold for Library Synthesis: Its multiple, orthogonally reactive sites allow for the rapid generation of a library of analogs. A research team could, for example, perform a Suzuki reaction at the C-Br position with 100 different boronic acids, followed by a Buchwald-Hartwig amination at the C-Cl position with 50 different amines, theoretically generating 5,000 unique compounds from a single starting scaffold.
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Bioisosteric Replacement: The pyridone core is a common bioisostere for other aromatic or amide-containing structures in known active compounds. This molecule allows for the exploration of this specific substitution pattern in a lead optimization program.
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Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment to screen against protein targets. Hits can then be grown by elaborating the molecule at its reactive handles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazards can be inferred from closely related halogenated pyridines. [6][7][8]
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GHS Hazard Classification (Inferred):
Recommended Laboratory Protocol for Safe Handling
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. [8][11]2. Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. [7][12]3. Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Keep containers tightly sealed when not in use. [11]4. Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water. [8] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8] * If inhaled: Move person to fresh air. [8] * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
3-Bromo-5-chloro-4-methylpyridin-2-ol represents a strategically designed chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its value is derived not from any known biological activity of its own, but from the synthetic versatility endowed by its unique substitution pattern. The tautomeric nature of the 2-pyridone ring, combined with the orthogonally reactive C-Br and C-Cl bonds, provides a robust platform for the systematic construction of complex molecular architectures. This guide has provided a foundational understanding of its properties, a practical synthetic route, and a logical framework for its application, empowering scientists to leverage this valuable building block in their research endeavors.
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